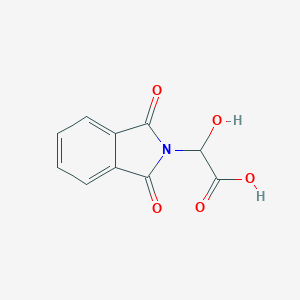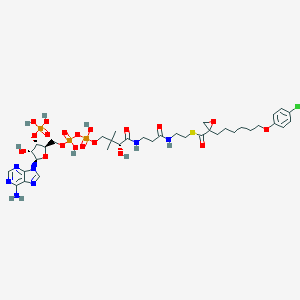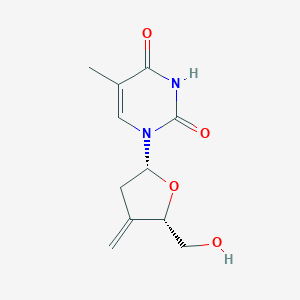
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine, also known as MDMU, is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. MDMU is a nucleoside analog that has shown promise in the treatment of viral infections and cancer.
Mechanism Of Action
The mechanism of action of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is not fully understood. However, studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits viral replication by interfering with the reverse transcriptase enzyme, which is essential for the replication of many viruses. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been shown to have various biochemical and physiological effects. Studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits the replication of viruses by interfering with the reverse transcriptase enzyme. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is also relatively inexpensive compared to other nucleoside analogs. However, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has some limitations for lab experiments. It is a highly toxic compound that requires careful handling, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine. One area of research is the development of novel 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine derivatives with improved antiviral and anticancer properties. Another area of research is the investigation of the mechanism of action of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine, which could lead to the development of new therapeutic targets for viral infections and cancer. Additionally, studies could be conducted to investigate the potential use of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine in the treatment of other diseases, such as inflammatory diseases.
Conclusion
In conclusion, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is a nucleoside analog that has shown promise in the treatment of viral infections and cancer. Its unique properties make it a valuable compound for scientific research. The synthesis method of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is complex, and its mechanism of action is not fully understood. However, studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has various biochemical and physiological effects, including the inhibition of viral replication and the induction of apoptosis in cancer cells. While 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has some limitations for lab experiments, there are several future directions for the study of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine that could lead to the development of new therapeutic targets for various diseases.
Synthesis Methods
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine can be synthesized using a modified version of the Hoesch reaction. This method involves the reaction of 2,3,5-tri-O-benzoyl-D-arabinofuranosyl chloride with methyl isocyanate to produce 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine. The synthesis of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is a complex process that requires careful attention to detail and a high level of expertise.
Scientific Research Applications
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been studied extensively in scientific research for its antiviral and anticancer properties. Studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has also been shown to induce apoptosis in cancer cells, making it a potential treatment for various types of cancer.
properties
CAS RN |
118744-89-1 |
|---|---|
Product Name |
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine |
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-4-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-6-3-9(17-8(6)5-14)13-4-7(2)10(15)12-11(13)16/h4,8-9,14H,1,3,5H2,2H3,(H,12,15,16)/t8-,9-/m1/s1 |
InChI Key |
LOJSNYMIIFOHIJ-RKDXNWHRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC(=C)[C@H](O2)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO |
Other CAS RN |
118744-89-1 |
synonyms |
3'-C-methylidene-2',3'-dideoxy-5-methyluridine 3'-CH2-5-MedU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



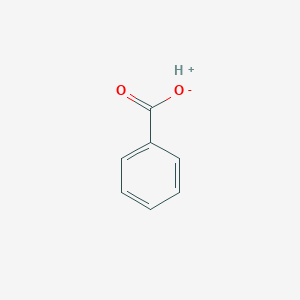
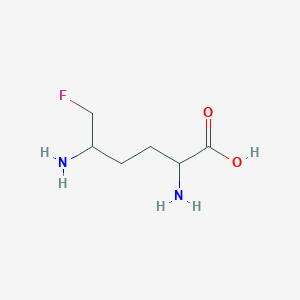
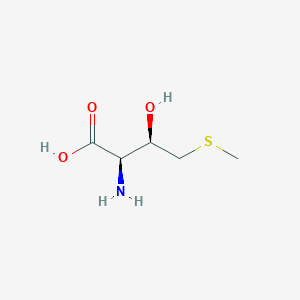
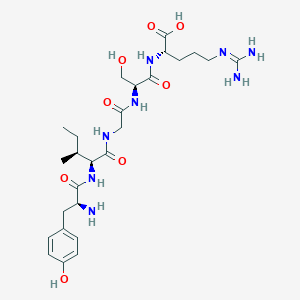
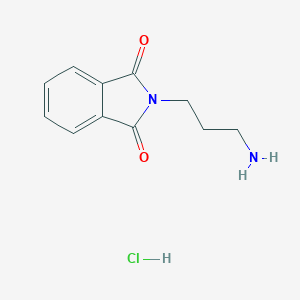
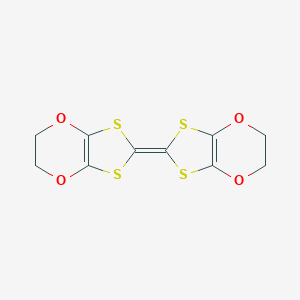

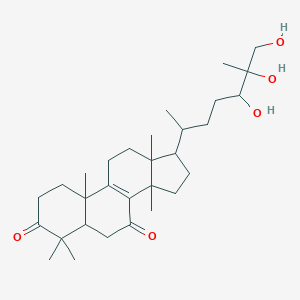
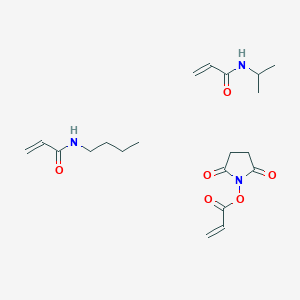
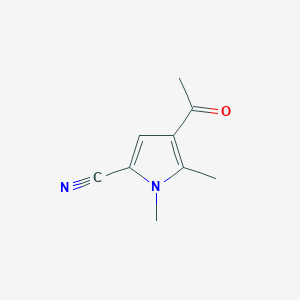
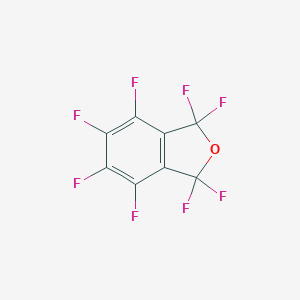
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
